trihydrogen hexachlororhodate
Description
Properties
CAS No. |
16970-54-0 |
|---|---|
Molecular Formula |
Cl18H3Rh3-3 |
Molecular Weight |
949.89432 |
Synonyms |
trihydrogen hexachlororhodate |
Origin of Product |
United States |
Calcination and Reduction Conditions:the Final Thermal Treatments Are Critical in Defining the Ultimate State of the Supported Rhodium Species.
By carefully considering these design principles, it is possible to tailor the properties of supported rhodium catalysts derived from hexachlororhodate(III) to achieve high activity and selectivity for specific catalytic applications.
Computational Chemistry and Theoretical Modeling of Hexachlororhodate Iii
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of transition metal complexes like hexachlororhodate(III). These calculations provide a detailed picture of the electron distribution and orbital interactions that govern the compound's structure and reactivity.
Theoretical geometry optimization of the [RhCl₆]³⁻ anion consistently predicts a highly symmetrical octahedral (Oₕ) geometry, in strong agreement with experimental data obtained from X-ray crystallography. In this arrangement, the rhodium(III) center is equidistant from the six chloride ligands.
Energetic profiles calculated using DFT methods are crucial for understanding the stability of the complex. The calculations typically yield a significant negative enthalpy of formation, indicating that the formation of the [RhCl₆]³⁻ anion from its constituent ions is a thermodynamically favorable process. The high stability is a hallmark of many third-row transition metal halide complexes, reflecting the strength of the rhodium-chlorine bonds.
| Parameter | Calculated Value | Experimental Value |
| Rh-Cl Bond Length (Å) | ~2.35 - 2.37 | ~2.33 - 2.36 |
| Cl-Rh-Cl Bond Angle (°) | 90, 180 | 90, 180 |
Note: Calculated values can vary slightly depending on the functional and basis set used in the DFT calculations. Experimental values are derived from various crystallographic studies of salts containing the [RhCl₆]³⁻ anion.
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and delocalization of electron density within a molecule. For the [RhCl₆]³⁻ anion, NBO analysis reveals the nature of the rhodium-chlorine bonds and the distribution of charge.
The Rh-Cl bonds are best described as highly polar covalent bonds. NBO calculations show significant charge transfer from the chloride ligands to the rhodium(III) center. The analysis typically assigns a partial positive charge to the rhodium atom and partial negative charges to the chlorine atoms, consistent with the formal +3 oxidation state of rhodium and the -1 charge of each chloride ligand, though the calculated charges are always less than these formal values.
The NBO analysis further details the hybridization of the atomic orbitals involved in bonding. The rhodium center utilizes its d²sp³ hybrid orbitals to form sigma bonds with the chloride ligands. The chloride ligands, in turn, use sp-hybridized orbitals to interact with the metal center. Delocalization effects, such as the donation of electron density from the lone pairs of the chlorine atoms to the empty d-orbitals of the rhodium atom, are also quantified, providing insight into the degree of covalency in the Rh-Cl bonds.
| NBO Parameter | Typical Calculated Value | Interpretation |
| Natural Charge on Rh | +1.2 to +1.5 | Significant positive charge, but less than the formal +3 oxidation state, indicating covalent character. |
| Natural Charge on Cl | -0.7 to -0.75 | Significant negative charge, but less than -1, indicating electron donation to the metal. |
| Wiberg Bond Index (Rh-Cl) | ~0.5 - 0.6 | Indicates a significant degree of covalent bonding between rhodium and chlorine. |
Energy Decomposition Analysis (EDA) is a computational technique that partitions the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. For the [RhCl₆]³⁻ anion, EDA is used to dissect the interaction between the Rh³⁺ cation and the six Cl⁻ ligands.
The results of EDA typically show that the electrostatic attraction between the positively charged rhodium ion and the negatively charged chloride ions is the largest stabilizing component of the metal-ligand bond. However, the orbital interaction term, which represents the covalent contribution to the bonding, is also substantial, confirming the polar covalent nature of the Rh-Cl bonds. The Pauli repulsion term arises from the destabilizing interactions between the filled orbitals of the metal and the ligands.
| Energy Component | Typical Contribution | Description |
| Electrostatic Interaction | Highly Stabilizing | Attraction between the positively charged Rh³⁺ and negatively charged Cl⁻ ligands. |
| Pauli Repulsion | Destabilizing | Repulsive forces between the electron clouds of the metal and ligands. |
| Orbital Interaction (Covalent) | Stabilizing | Covalent bonding arising from the mixing of metal and ligand orbitals. |
Molecular Dynamics Simulations and Reaction Pathway Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the [RhCl₆]³⁻ anion in solution and to explore potential reaction pathways. Ab initio molecular dynamics, which uses electronic structure calculations to determine the forces between atoms at each time step, can offer a highly detailed picture of the ion's behavior.
Simulations of [RhCl₆]³⁻ in aqueous solution show the formation of a well-defined hydration shell around the complex. Water molecules orient themselves to form hydrogen bonds with the chloride ligands. These simulations can also be used to study ligand exchange reactions, a fundamental aspect of the chemistry of this complex. By mapping the potential energy surface, MD simulations can help to identify the transition states and intermediates involved in the substitution of a chloride ligand by a water molecule or another ligand, providing insights into the reaction mechanisms.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of the [RhCl₆]³⁻ anion, which can then be compared with experimental data to validate the theoretical models.
Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the [RhCl₆]³⁻ anion. For an octahedral molecule, group theory predicts specific vibrational modes that are active in infrared (IR) and Raman spectroscopy. The calculated frequencies for the Rh-Cl stretching and bending modes generally show good agreement with experimental IR and Raman spectra of hexachlororhodate(III) salts. nih.gov
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν₁(Rh-Cl stretch) | A₁g (Raman active) | ~340 | ~339 |
| ν₂(Rh-Cl stretch) | E₉ (Raman active) | ~300 | ~300 |
| ν₃(Rh-Cl stretch) | T₁ᵤ (IR active) | ~320 | ~318 |
| ν₄(Cl-Rh-Cl bend) | T₁ᵤ (IR active) | ~190 | ~185 |
| ν₅(Cl-Rh-Cl bend) | T₂₉ (Raman active) | ~170 | ~175 |
| ν₆(Cl-Rh-Cl bend) | T₂ᵤ (Inactive) | ~120 | Not observed directly |
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the [RhCl₆]³⁻ anion. These calculations can help to assign the observed absorption bands to specific electronic transitions, typically ligand-to-metal charge transfer (LMCT) bands, which are characteristic of this type of complex.
Electronic Properties: HOMO-LUMO Gap and Reactivity Indices
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. For the [RhCl₆]³⁻ anion, the HOMO is typically composed of p-orbitals from the chloride ligands, while the LUMO is primarily composed of the d-orbitals of the rhodium center.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more easily excitable and more reactive. DFT calculations can provide a quantitative value for the HOMO-LUMO gap.
Reactivity and Reaction Dynamics of Hexachlororhodate Iii Complexes
Ligand Exchange and Substitution Reaction Mechanisms
The octahedral [RhCl₆]³⁻ complex is the most stable rhodium chloro-species in solutions with high chloride concentrations. nih.gov However, the Rh-Cl bonds are susceptible to substitution reactions, primarily through aquation (replacement by water) and anation (replacement by an anion, typically chloride). These ligand exchange processes are fundamental to understanding the speciation of rhodium in solution.
The substitution of chloride ligands in the [RhCl₆]³⁻ complex by water molecules is a stepwise process known as aquation. The reverse reaction, where coordinated water is replaced by chloride ions, is termed anation. These reactions for rhodium(III) chloro complexes are known to be sufficiently rapid that equilibrium is often quickly established in industrial solutions. mcgill.ca
Early kinetic studies on the hydrolysis of rhodium ammine complexes suggested the possibility of bimolecular reaction mechanisms. More specifically for chloro complexes, the aquation of the [RhCl₅(H₂O)]²⁻ anion, the first step in the hydrolysis of [RhCl₆]³⁻, proceeds to form the cis-[RhCl₄(H₂O)₂]⁻ complex, which can then undergo further aquation to yield the fac-[RhCl₃(H₂O)₃] species. core.ac.uk This stereospecific pathway highlights the influence of the existing ligands on the course of substitution. core.ac.uk The rate of these aquation reactions generally increases with temperature. mcgill.ca
The speciation of rhodium(III) in aqueous chloride media is critically dependent on both the chloride ion concentration and the pH of the solution. nih.govresearchgate.net At high chloride concentrations and low pH, the fully chlorinated [RhCl₆]³⁻ anion is the predominant species. nih.gov As the chloride concentration decreases, a series of aquated chloro-complexes are formed, including [RhCl₅(H₂O)]²⁻, cis-[RhCl₄(H₂O)₂]⁻, and fac-[RhCl₃(H₂O)₃]. core.ac.uk
High-resolution ¹⁰³Rh NMR spectroscopy has been instrumental in identifying the various [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ species (for n=3-6) and constructing detailed species distribution diagrams as a function of the free chloride concentration. core.ac.uk The pH also plays a crucial role; substitution of chloride by ammonia (B1221849) in [RhCl₆]³⁻ is a slow process that can be controlled by pH, with different ammine complexes forming at neutral versus more basic conditions. nih.gov For instance, in complex formation with certain organic ligands, the optimal pH range was found to be 3.5-4.5; at lower pH values, protonation of the ligand limits bonding, while at higher alkaline pHs, the formation of rhodium hydroxides like Rh(OH)₃ can decrease the efficiency of complexation and extraction. researchgate.net
| Condition | Predominant Species | Reference |
|---|---|---|
| High [Cl⁻], Acidic pH | [RhCl₆]³⁻ | nih.gov |
| Decreasing [Cl⁻] | [RhCl₅(H₂O)]²⁻ | core.ac.uk |
| Further decrease in [Cl⁻] | cis-[RhCl₄(H₂O)₂]⁻ | core.ac.uk |
| Low [Cl⁻] | fac-[RhCl₃(H₂O)₃] | core.ac.uk |
| Alkaline pH | Rh(OH)₃ (precipitate) | researchgate.net |
Redox Chemistry and Reduction Pathways of Rhodium(III) Centers
Rhodium can exist in a range of oxidation states from -3 to +5, though the +3 and +1 states are the most common and catalytically significant. wikipedia.org The Rh(III) center in hexachlororhodate(III) and its derivatives can be reduced to lower oxidation states, which is a key step in the synthesis of many important homogeneous catalysts.
The reduction of rhodium(III) to rhodium(I) is a common and synthetically useful transformation. wikipedia.org Hydrated rhodium(III) chloride, the precursor to [RhCl₆]³⁻, can be reduced in boiling ethanol (B145695) solution in the presence of phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) to yield RhCl(PPh₃)₃, famously known as Wilkinson's catalyst. wikipedia.org In this reaction, either the ethanol solvent or the phosphine can act as the reducing agent. wikipedia.org
Other reducing agents can also effect this transformation. Carbon monoxide (CO) can react with methanolic solutions of hydrated rhodium(III) chloride to produce the dicarbonyldichloridorhodate(I) anion, [RhCl₂(CO)₂]⁻. wikipedia.orgepfl.ch Further reduction with CO in the presence of a reductant can lead to rhodium(0) cluster compounds such as tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. wikipedia.org The reduction can also be achieved electrochemically; for example, a rhodium(III) mono-terpyridyl complex can be quantitatively reduced via a two-electron process to form a stable square-planar Rh(I) species. mdpi.com The stability of this low-oxidation state complex is attributed to the π-acceptor properties of the terpyridine ligand. mdpi.com
Rhodium complexes are effective electrocatalysts for a variety of reactions, with the catalytic cycle often involving the reduction of a Rh(III) precursor. sigmaaldrich.comnbinno.com For instance, the rhodium(III) mono-terpyridyl complex, [Rhᴵᴵᴵ(tpy)(CH₃CN)Cl₂]⁺, serves as a catalyst for the light-induced reduction of protons to hydrogen (H₂). mdpi.com The catalytic mechanism involves the initial reduction of the Rh(III) center to a Rh(I) species, which is the active state for the proton reduction cycle. mdpi.com The moderately negative reduction potential for the Rh(III)/Rh(I) couple in this system makes it feasible to be driven by common photosensitizers. mdpi.com While detailed mechanisms for the direct electrocatalytic reduction of the simple [RhCl₆]³⁻ anion are complex and less studied in the context of specific product formation, the fundamental principle of reducing the Rh(III) center to a more reactive lower oxidation state is a common theme in rhodium-based catalysis. mdpi.comsigmaaldrich.com
Hydrolysis and Polymerization Phenomena
In aqueous solutions with low chloride concentration and under appropriate pH conditions, the aquated rhodium(III) chloro-complexes can undergo further hydrolysis, leading to the formation of hydroxo- and oxo-bridged polynuclear species. acs.orgrsc.orgresearchgate.net This process, known as hydrolytic polymerization, results in the formation of dimers, trimers, and larger oligomers.
Photochemistry of Hexachlororhodate(III)
The photochemical behavior of the hexachlororhodate(III) ion, [RhCl₆]³⁻, a d⁶ transition metal complex, is characterized by its reactivity upon absorption of ultraviolet-visible light. The principal photochemical reaction observed for this complex in aqueous solution is photoaquation, which involves the substitution of a chloride ligand by a water molecule.
Irradiation of an aqueous solution of hexachlororhodate(III) with ultraviolet light leads to a change in its absorption spectrum. The primary photochemical process is the dissociation of a chloride ion from the coordination sphere of the rhodium center. This is followed by the entry of a water molecule to fill the vacant coordination site, resulting in the formation of the pentachloroaquarhodate(III) ion, [RhCl₅(H₂O)]²⁻.
[RhCl₆]³⁻ + hν → [RhCl₅(H₂O)]²⁻ + Cl⁻
This photoaquation reaction is wavelength-dependent. Studies on the photochemistry of related rhodium(III) ammine complexes have shown that the quantum yields of photoaquation can vary with the excitation wavelength, suggesting the involvement of different excited states in the photochemical process. While specific quantum yield data for the photoaquation of hexachlororhodate(III) at various wavelengths is not extensively documented in readily available literature, the general principles of d⁶ complex photochemistry suggest that irradiation into the ligand-field bands would be the most efficient pathway for this transformation.
In non-aqueous solvents, such as chloroform (B151607), the photochemistry of hexachlororhodate(III) has been observed to initiate other reactions. For instance, irradiation of tetrabutylammonium (B224687) hexachlororhodate(III) in chloroform exposed to air leads to the photocatalytic decomposition of the solvent. This process is initiated by the photoreaction of the [RhCl₆]³⁻ ion, which is replaced by an unknown rhodium species. The rate of this decomposition is notably reduced by the addition of excess chloride ions, indicating that the initial photochemical step likely involves the dissociation of a chloride ligand from the [RhCl₆]³⁻ complex.
Research Findings on Photochemical Behavior
| Parameter | Observation | Significance |
| Primary Photoreaction | Photoaquation in aqueous solution | Substitution of a Cl⁻ ligand by a H₂O molecule. |
| Reaction in Chloroform | Photocatalytic decomposition of CHCl₃ | Indicates the photoreactivity of the [RhCl₆]³⁻ complex and its ability to initiate subsequent chemical transformations. |
| Effect of Chloride Ions | Inhibition of the photoreaction | Suggests a dissociative mechanism for the primary photochemical step. |
Catalytic Applications and Mechanistic Insights
Homogeneous Catalysis Mediated by Hexachlororhodate(III) Derivatives
As a source of rhodium(III), trihydrogen hexachlororhodate serves as a precursor to catalytically active species in several homogeneous catalytic reactions. These processes are fundamental to the synthesis of a variety of organic compounds.
Rhodium(III) complexes derived from sources like rhodium trichloride (B1173362) (of which this compound is the acidic form) are effective catalysts for the hydrogenation of unsaturated organic compounds, particularly alkenes. rsc.orgrsc.org While rhodium(I) complexes like Wilkinson's catalyst are more famously known for this transformation, Rh(III) species also exhibit significant catalytic activity, often proceeding through an initial reduction to a Rh(I) active species. rsc.orgrsc.org
Catalytic Cycle: The catalytic cycle for hydrogenation using a rhodium(III) precursor in a solvent like dimethylacetamide typically involves the following key steps rsc.orgrsc.org:
Reduction of Precursor: The Rh(III) complex is initially reduced by the hydrogen gas to a Rh(I) species. rsc.orgrsc.org
Ligand Dissociation: A ligand (e.g., a solvent molecule or a weakly bound ligand) dissociates from the Rh(I) center to create a vacant coordination site.
Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the Rh(I) center, forming a dihydrido-Rh(III) complex.
Olefin Coordination: The alkene substrate coordinates to the dihydrido-Rh(III) complex.
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated alkene, forming a rhodium-alkyl intermediate. This is often the rate-determining step.
Reductive Elimination: The second hydride ligand is transferred to the other carbon atom of the original double bond, leading to the formation of the alkane product and regenerating the Rh(I) catalyst, which can then re-enter the catalytic cycle.
Selectivity: Rhodium-catalyzed hydrogenations exhibit notable selectivity, which can be influenced by the steric and electronic properties of both the substrate and the ligands around the rhodium center. Key aspects of selectivity include:
Steric Hindrance: Less substituted and sterically less hindered double bonds are hydrogenated more rapidly. nih.gov For instance, terminal alkenes are generally reduced faster than internal alkenes.
Substrate Coordination: The presence of coordinating functional groups near the double bond can influence the rate and stereoselectivity of the hydrogenation. acs.org
Stereoselectivity: The addition of hydrogen atoms typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. rutgers.edu This is a consequence of the concerted nature of the hydrogen delivery from the catalyst surface.
Rhodium complexes are extensively used as catalysts in carbonylation reactions, most notably in the Monsanto process for the synthesis of acetic acid from methanol (B129727). ijcce.ac.irresearchgate.netnih.gov While the active catalyst in the Monsanto process is a rhodium(I) species, rhodium(III) compounds like this compound can serve as precursors.
Reaction Pathway (Monsanto Process): The catalytic cycle for the rhodium-catalyzed carbonylation of methanol involves several key steps ijcce.ac.irnih.gov:
Formation of Methyl Iodide: Methanol reacts with hydrogen iodide (HI), which is added as a promoter, to form methyl iodide (CH₃I).
Oxidative Addition: The active catalyst, the square planar [Rh(CO)₂I₂]⁻ anion, reacts with methyl iodide in the rate-determining step. This involves the oxidative addition of CH₃I to the Rh(I) center to form an octahedral Rh(III) complex, [Rh(CH₃)(CO)₂I₃]⁻.
Migratory Insertion: A molecule of carbon monoxide (CO) inserts into the rhodium-methyl bond of the Rh(III) complex. This forms an acetyl-rhodium(III) species, [Rh(C(O)CH₃)(CO)I₃]⁻.
CO Coordination: A new molecule of CO coordinates to the rhodium center.
Reductive Elimination: Acetyl iodide (CH₃COI) is eliminated from the rhodium complex, which regenerates the active [Rh(CO)₂I₂]⁻ catalyst and reduces the rhodium back to the +1 oxidation state.
Hydrolysis: The acetyl iodide produced reacts with water to form acetic acid, the final product, and regenerates the hydrogen iodide promoter.
The efficiency of this process is highly dependent on the reaction conditions, including the concentrations of water, iodide, and carbon monoxide pressure. ijcce.ac.ir
Rhodium(III) species, derivable from this compound, can act as catalysts in a variety of oxidative transformations in organic synthesis. These reactions often involve the oxidation of C-H bonds, alcohols, or other functional groups. researchgate.netosti.gov
One notable application is in the oxidation of alcohols to aldehydes and ketones. While stoichiometric oxidants are often used, catalytic systems employing a metal complex and a co-oxidant (like molecular oxygen) are more atom-economical and environmentally benign. rutgers.edu Rhodium complexes can facilitate the aerobic oxidation of alcohols, where the rhodium center activates the alcohol for oxidation by O₂.
Furthermore, Rh(III) catalysts are employed in oxidative C-H functionalization reactions. These reactions enable the direct conversion of C-H bonds into C-O, C-N, or C-C bonds, offering a powerful tool for the synthesis of complex organic molecules. acs.org The mechanism often involves the coordination of a directing group on the substrate to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent oxidative steps, often with the aid of an external oxidant, lead to the functionalized product.
Electrocatalysis with Hexachlororhodate(III) Precursors
This compound can be used as a precursor to synthesize rhodium-based materials for electrocatalytic applications. These materials are particularly relevant in the context of renewable energy technologies and electrochemical sensing.
The splitting of water into hydrogen and oxygen through electrolysis is a key technology for hydrogen production. Efficient electrocatalysts are required to minimize the overpotential for both the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. rsc.orgmdpi.com Rhodium-based materials have shown promise as catalysts for both reactions. nih.govrsc.org
Hydrogen Evolution Reaction (HER): Rhodium and its alloys are effective HER catalysts, particularly in acidic media. nih.gov The mechanism involves the adsorption of protons onto the catalyst surface, followed by electron transfer to form adsorbed hydrogen atoms. These adsorbed hydrogen atoms can then combine to form H₂ gas through either the Tafel (recombination of two adsorbed H atoms) or Heyrovsky (reaction of an adsorbed H atom with a proton and an electron) pathway. mdpi.com Rhodium phosphides, for instance, have demonstrated remarkable performance for HER. nih.gov
Oxygen Evolution Reaction (OER): The OER is a more kinetically demanding reaction than the HER. rsc.orgrsc.org Rhodium-iridium alloys have been investigated as highly active and stable catalysts for the OER in acidic electrolytes. acs.org The presence of rhodium in the alloy can modify the electronic structure and the binding energies of OER intermediates on the iridium sites, thereby enhancing the catalytic activity. acs.org The general mechanism for OER on metal oxide surfaces involves a series of proton-coupled electron transfer steps, leading to the formation of an O-O bond and the release of O₂.
Rhodium complexes and nanoparticles derived from precursors like this compound are utilized in the development of fuel cells and electrochemical sensors due to their favorable electron transfer properties.
Fuel Cell Applications: In fuel cells, catalysts are essential for facilitating the electrochemical reactions at the anode and cathode. While platinum is the benchmark catalyst, rhodium and its alloys are explored as alternative or supplementary catalysts. For instance, in direct methanol fuel cells, rhodium-containing catalysts can exhibit good activity for methanol oxidation. The electron transfer process involves the adsorption of the fuel molecule onto the catalyst surface, followed by a series of oxidative steps that release electrons to the external circuit.
Sensor Applications: Electrochemical sensors rely on the interaction of an analyte with a modified electrode surface, which generates a measurable electrical signal. Rhodium nanoparticles and complexes have been used to modify electrodes for the detection of various analytes. nih.govscispace.com For example, a rhodium(III) ion-imprinted polymer has been used to create a carbon paste electrode for the sensitive determination of rhodium ions. nih.gov In such sensors, the electron transfer between the analyte and the electrode is often mediated by the rhodium species. The high conductivity and catalytic activity of rhodium nanoparticles can enhance the sensitivity and lower the detection limit of these sensors by facilitating faster electron transfer. scispace.com
Heterogeneous Catalysis Incorporating Rhodium from Hexachlororhodate(III)
The use of this compound(III) and its corresponding salts, such as ammonium (B1175870) hexachlororhodate(III) ((NH4)3RhCl6), as precursors is a significant route for the development of heterogeneous rhodium catalysts. These catalysts are pivotal in various industrial chemical transformations. The immobilization of rhodium species from these precursors onto solid supports allows for the combination of the high activity and selectivity of rhodium with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst reusability.
Surface-Supported Rhodium Species and Their Catalytic Activity
The preparation of surface-supported rhodium catalysts from a hexachlororhodate(III) precursor typically involves the wet impregnation of a support material with a solution of the rhodium salt. This is followed by drying, calcination, and reduction steps to yield catalytically active metallic rhodium nanoparticles dispersed on the support surface. The nature of the support material plays a crucial role in determining the distribution, size, and catalytic activity of the resulting rhodium species. nih.gov
A study by Drozdov et al. (2021) investigated the impact of different commercial supports on the catalytic performance of rhodium catalysts prepared from (NH4)3RhCl6·H2O in the selective ring-opening of cyclohexane (B81311). The supports included silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and mixed-oxide systems (CaO + MgO + Al2O3 and Na2O + SiO2 + Al2O3). The catalysts, with a rhodium loading of 1 wt%, were tested in a temperature range of 275–325 °C. nih.gov
The catalytic activity, in terms of cyclohexane conversion, and the selectivity towards the desired product, n-hexane, were found to be highly dependent on the support material. The catalyst supported on a mixed oxide of CaO + MgO + Al2O3 (denoted as 1Rh/CaMgAlO) exhibited the highest performance at 275 °C, with a cyclohexane conversion of approximately 25% and a selectivity to n-hexane of about 75%. nih.gov In contrast, the silica-supported catalyst (1Rh/SiO2) showed the lowest activity and selectivity. nih.gov
The characterization of these catalysts revealed that the distribution of rhodium on the support surface varied significantly. On single-component supports like SiO2 and Al2O3, rhodium was found to be evenly distributed. However, on the mixed Na2O + SiO2 + Al2O3 support, the rhodium distribution was inhomogeneous, with areas of higher and lower rhodium concentrations. This inhomogeneity was suggested to potentially decrease the catalytic efficiency. nih.gov
Below are interactive data tables summarizing the textural properties of the supports and the catalytic performance of the corresponding rhodium catalysts in the cyclohexane ring-opening reaction.
Table 1: Textural Properties of Different Catalyst Supports
| Support Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| SiO₂ | 280 | 0.85 | 12.1 |
| Al₂O₃ | 150 | 0.45 | 12.0 |
| CaO + MgO + Al₂O₃ | 130 | 0.40 | 12.3 |
Data sourced from Drozdov et al. (2021) nih.gov
Table 2: Catalytic Performance of 1 wt% Rh Catalysts in Cyclohexane Ring Opening at 275 °C
| Catalyst | Cyclohexane Conversion (%) | Selectivity to n-hexane (%) | Space-Time Yield of n-hexane (mmoln-hexane gcat⁻¹h⁻¹) |
|---|---|---|---|
| 1Rh/SiO₂ | ~5 | ~40 | ~2 |
| 1Rh/Al₂O₃ | ~15 | ~65 | ~8 |
| 1Rh/CaMgAlO | ~25 | ~75 | ~12 |
Data sourced from Drozdov et al. (2021) nih.gov
Design Principles for Immobilized Catalysts
The design of effective immobilized catalysts from hexachlororhodate(III) precursors is guided by several key principles aimed at optimizing the catalytic performance. These principles revolve around the selection of the support material, the method of immobilization, and the subsequent treatment conditions.
Solution Chemistry and Interconversion of Rhodium Iii Species
Equilibrium Studies in Aqueous and Mixed Solvent Systems
In aqueous solutions, the hexachlororhodate(III) ion undergoes stepwise aquation, where chloride ligands are sequentially replaced by water molecules. The position of the equilibrium for each step is highly dependent on factors such as the chloride ion concentration and temperature. researchgate.netcore.ac.uk In solutions with a high concentration of hydrochloric acid, the predominant species is the [RhCl₆]³⁻ anion. core.ac.uk As the solution is diluted, the equilibrium shifts towards the formation of aquated species.
The interconversion between these species can be represented by the general equilibrium: [RhClₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + H₂O ⇌ [RhClₙ₋₁(H₂O)₇₋ₙ]⁽⁴⁻ⁿ⁾⁺ + Cl⁻
Studies on the analogous and chemically similar Ruthenium(III) system provide insight into the kinetics and thermodynamics of these reactions. core.ac.uk For the first aquation step, the equilibrium constant (K₆) has been calculated, demonstrating the quantitative relationship between the hexachloro and aquapentachloro species. core.ac.uk The rate of these substitution reactions follows the general trend Ru(III) > Rh(III) > Ir(III), indicating that rhodium(III) complexes are kinetically more inert than ruthenium(III) but more labile than iridium(III) complexes. core.ac.uk
| Reaction | Parameter | Value at 25°C | Units |
|---|---|---|---|
| [MCl₆]³⁻ + H₂O ⇌ [MCl₅(H₂O)]²⁻ + Cl⁻ | Aquation Rate Constant (k₆₅) | 52.1 (±3.7) x 10⁻³ | s⁻¹ |
| Anation Rate Constant (k₅₆) | 1.62 (±0.11) x 10⁻³ | M⁻¹s⁻¹ | |
| [MCl₅(H₂O)]²⁻ + Cl⁻ ⇌ [MCl₆]³⁻ + H₂O | Equilibrium Constant (K₆) | 0.0311 | M⁻¹ |
Data presented for the Ru(III) system, which shows close similarity to Rh(III) chemistry. core.ac.uk
Formation and Stability of Aquo-Chloro-Rhodium(III) Complexes
Dissolving rhodium(III) chloride hydrate, a common precursor to H₃[RhCl₆], in water results in a mixture of several aquo-chloro-rhodium(III) complexes. wikipedia.org The composition of this mixture changes over time as the system approaches equilibrium. wikipedia.org The relative distribution of these species dictates the color of the solution, which can vary from the yellow of the hexaaquorhodium(III) ion, [Rh(H₂O)₆]³⁺, to the characteristic red of chloride-rich species. wikipedia.org
The primary species formed through the stepwise aquation of [RhCl₆]³⁻ have been identified through spectroscopic methods. wikipedia.org These complexes maintain the octahedral coordination geometry characteristic of rhodium(III). wikipedia.org
| Complex Formula | Name | Charge |
|---|---|---|
| [Rh(H₂O)₆]³⁺ | Hexaaquorhodium(III) | +3 |
| [RhCl(H₂O)₅]²⁺ | Chloropentaaquorhodium(III) | +2 |
| cis-[RhCl₂(H₂O)₄]⁺ | cis-Dichlorotetraaquorhodium(III) | +1 |
| trans-[RhCl₂(H₂O)₄]⁺ | trans-Dichlorotetraaquorhodium(III) | +1 |
| [RhCl₃(H₂O)₃] | Trichlorotriaquorhodium(III) | 0 |
The fully aquated ion, [Rh(H₂O)₆]³⁺, is a weak acid with a pKₐ of approximately 4, comparable to acetic acid. wikipedia.org This acidity arises from the polarization of the O-H bonds in the coordinated water molecules by the highly charged Rh(III) center, facilitating the release of a proton. wikipedia.org
Factors Influencing Ligand Lability and Inertness
The substitution reactions of rhodium(III) complexes, including the interconversion of aquo-chloro species, are generally slow. Rhodium(III) has a d⁶ electronic configuration in an octahedral field, which results in a high ligand field stabilization energy (LFSE). This electronic arrangement contributes significantly to the kinetic inertness of its complexes. rsc.org Several key factors dictate the lability (ease of ligand exchange) and inertness of these compounds.
Nature of the Metal Ion : The properties of the central rhodium(III) ion are paramount. Its high positive charge (+3) and relatively small ionic radius lead to strong electrostatic attraction with ligands, favoring stability and inertness. solubilityofthings.comslideshare.net
Ligand Properties : The nature of the ligands themselves plays a crucial role.
Basicity : More basic ligands generally form more stable bonds. slideshare.netslideshare.net
Size and Charge : Smaller, more highly charged ligands can approach the metal ion more closely, forming stronger, more stable bonds. slideshare.net For halide ligands with a class 'a' metal like Rh(III), the stability trend is generally F⁻ > Cl⁻ > Br⁻ > I⁻. slideshare.net
Steric Effects : Bulky ligands can introduce steric hindrance, which can weaken the metal-ligand bonds and increase the rate of ligand substitution, thus increasing lability. slideshare.net
| Factor | Effect on Stability/Inertness | Reason |
|---|---|---|
| Metal Ion: High Positive Charge (e.g., +3) | Increases | Stronger electrostatic attraction to ligands. |
| Metal Ion: Small Ionic Radius | Increases | Allows for closer approach and stronger bonding with ligands. |
| Metal Ion: d⁶ Electronic Configuration | Increases (Inertness) | High Ligand Field Stabilization Energy (LFSE) in octahedral geometry. |
| Ligand: High Basicity | Increases | Stronger donation of electron pair to the metal center. |
| Ligand: Small Size/High Charge Density | Increases | Enhanced electrostatic attraction and stronger bond formation. |
| Steric Hindrance (Bulky Ligands) | Decreases | Weaker metal-ligand bonds due to spatial repulsion. |
Applications of Hexachlororhodate Iii in Advanced Analytical Methodologies As a Reagent
Role in Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. fishersci.com In High-Performance Liquid Chromatography (HPLC), separation is achieved based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase that is pumped through it. researchgate.net For the separation of ionic or highly polar analytes on common reversed-phase columns (e.g., C18), a technique known as Ion-Pair Chromatography (IPC) is often utilized. itwreagents.com
IPC involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is a large molecule that has an ionic charge opposite to that of the analyte and a non-polar (hydrophobic) region. thermofisher.com The reagent forms an electrically neutral ion-pair with the analyte. This new, neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation from other components in the mixture. itwreagents.com
The hexachlororhodate(III) anion, [RhCl₆]³⁻, possesses the characteristics of a potential ion-pairing reagent for the analysis of cationic (positively charged) analytes. Its key attributes for this role would be:
Ionic Charge: It has a -3 charge, allowing it to form strong electrostatic interactions with cationic analytes.
Structure: As a complex ion, it can effectively pair with analytes to form a species that is more hydrophobic than the analyte alone.
In a hypothetical IPC method, a solution of trihydrogen hexachlororhodate (or a salt like sodium hexachlororhodate) would be added in a small, controlled concentration to the mobile phase. When the sample containing cationic analytes is injected, these analytes would pair with the [RhCl₆]³⁻ anions in the mobile phase. The resulting neutral ion-pairs would be retained on a reversed-phase column and separated based on their specific hydrophobic characteristics. This approach would be particularly useful for separating large, multi-charged cationic species, such as certain pharmaceuticals or organic dyes, that are otherwise difficult to retain and resolve on standard reversed-phase columns.
Table 2: Hypothetical Method Parameters for Ion-Pair Chromatography using Hexachlororhodate(III)
| Parameter | Description | Condition |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | Ion-Pair Chromatography (IPC) |
| Analyte Type | Cationic organic molecules (e.g., quaternary ammonium (B1175870) compounds) | Positively Charged Analytes |
| Stationary Phase | Non-polar column for reversed-phase chromatography | C18 (Octadecyl-silica) |
| Mobile Phase | Aqueous buffer mixed with an organic solvent (e.g., acetonitrile) | Water/Acetonitrile gradient |
| Ion-Pair Reagent | Added to the mobile phase to interact with the analyte | This compound |
| Principle of Separation | Formation of a neutral ion-pair ([Analyte]⁺[RhCl₆]³⁻) which is retained on the C18 column | Differential partitioning of ion-pairs |
| Detection | UV-Vis Detector set to a wavelength where the ion-pair absorbs light | UV-Vis at λmax of the complex |
Emerging Trends and Future Research Directions
Exploration of Novel Ligand Systems for Modified Reactivity
The hexachlororhodate(III) anion, [RhCl₆]³⁻, derived from trihydrogen hexachlororhodate, is a versatile starting point for the synthesis of a vast array of rhodium complexes. A primary direction in modern rhodium chemistry is the strategic replacement of the chloride ligands with novel ligand systems to finely tune the metal center's reactivity, selectivity, and stability. The electronic and steric properties of the rhodium catalyst can be modulated through the rational design of these ligands. acs.orgnih.gov
Research has moved beyond traditional phosphine (B1218219) ligands to explore a diverse range of alternatives, including N-heterocyclic carbenes (NHCs), pincer ligands, and chiral ligands, each imparting unique characteristics to the resulting rhodium complex. nih.gov For instance, NHC ligands are known for their strong σ-donating properties, which can favor processes involving oxidative addition, a key step in many catalytic cycles like hydrosilylation. nih.gov The choice of ligand has profound effects on the outcomes of catalytic reactions. In rhodium-catalyzed hydroformylation, for example, the ligand structure, through noncovalent interactions, can dictate the regioselectivity, favoring the formation of linear over branched aldehydes. acs.org Similarly, in catalytic hydrogenation, modifying the ligand sphere around the rhodium center can create adaptive catalysts capable of controlling the reaction network to yield different products selectively. nih.gov
The development of cyclometalated rhodium(III) complexes, where a ligand chelates to the metal center through a carbon-rhodium bond, demonstrates how ligand choice can modulate kinetic lability and biological activity. nih.gov By systematically altering the ligands, researchers can control reaction pathways and enhance catalyst performance for specific applications, from organic synthesis to the development of potential therapeutic agents. acs.orgwhiterose.ac.uk
Table 1: Influence of Ligand Systems on Rhodium Catalyst Reactivity This table is interactive. Click on the headers to sort.
| Ligand Class | Key Characteristics | Impact on Reactivity & Selectivity | Example Application(s) |
|---|---|---|---|
| Phosphines (e.g., PPh₃) | Tunable steric bulk and electronic properties. | Widely used; influences regioselectivity in hydroformylation. acs.org | Hydroformylation, Hydrogenation |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust M-C bonds. | Enhances stability and activity, particularly in reactions involving oxidative addition. nih.gov | Hydrosilylation, Arene Hydrogenation |
| Pincer Ligands | Tridentate, meridional coordination; high thermal stability. | Creates highly stable and well-defined active sites; used in dehydrogenation reactions. nih.gov | Alkane Dehydrogenation |
| Chiral Ligands (e.g., BINAP) | Induce asymmetry at the metal center. | Enables enantioselective transformations. | Asymmetric Hydrogenation, Asymmetric Hydrosilylation |
| Pyridine-based Ligands | Hemilabile coordination (can reversibly bind/unbind). | Can open coordination sites during catalysis, influencing reaction dynamics. acs.org | Alkyne Hydrosilylation |
High-Pressure Studies and Phase Transitions
The application of high pressure is an emerging frontier for probing the fundamental properties of rhodium compounds and elucidating reaction mechanisms under industrially relevant conditions. While specific high-pressure studies on solid this compound are not extensively documented, research on related rhodium complexes and other metal halides provides a framework for future investigations. acs.orgacs.org
Applying hydrostatic pressure to crystalline materials can induce structural phase transitions, leading to new polymorphs with altered electronic and physical properties. nih.govgywlxb.cn For a coordination compound like this compound, pressure could modify bond lengths and angles within the [RhCl₆]³⁻ octahedra and alter the hydrogen-bonding network, potentially leading to novel phases. Such pressure-induced transitions are a known phenomenon in halide perovskites, which can serve as analogues. arxiv.orgnih.gov
In the context of catalysis, high-pressure in-situ spectroscopy, particularly high-pressure infrared (HP-IR) and nuclear magnetic resonance (HP-NMR), has become an invaluable tool. acs.orgnih.gov These techniques allow for the direct observation of catalytic species under operating conditions of pressure and temperature. For instance, HP-IR studies on rhodium-catalyzed hydroformylation have successfully identified key mononuclear rhodium hydride species that are responsible for the observed activity and selectivity. acs.org By studying rhodium complexes under pressures of syngas (CO/H₂), researchers can gain detailed insights into the structure of the active catalyst, ligand dissociation, and the formation of intermediates, which are crucial for optimizing catalytic processes. nih.gov
Table 2: Effects and Applications of High Pressure in Rhodium Chemistry This table is interactive. Click on the headers to sort.
| Area of Study | Technique(s) | Potential Insights for H₃[RhCl₆] and Derivatives |
|---|---|---|
| Structural Stability | High-Pressure X-ray Diffraction (XRD) | Investigation of pressure-induced phase transitions and changes in the crystal structure of solid H₃[RhCl₆]. |
| Catalytic Mechanisms | High-Pressure Infrared (HP-IR) Spectroscopy | Identification of active rhodium-carbonyl and rhodium-hydride species in solution under syngas pressure. acs.org |
| Catalyst Speciation | High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy | Elucidation of ligand coordination modes and the structure of catalyst resting states under reaction conditions. nih.gov |
| Photochemistry | High-Pressure Photolysis | Study of changes in photoisomerization and photosubstitution reaction volumes and mechanisms. acs.org |
Integration with Nanoscience for Catalytic Advancements
A significant trend in modern catalysis is the use of molecular precursors to synthesize well-defined nanomaterials with superior catalytic performance. This compound, and its related salts like sodium hexachlororhodate (Na₃RhCl₆) and rhodium(III) chloride (RhCl₃), are primary starting materials for the bottom-up synthesis of rhodium nanoparticles (Rh NPs). bilkent.edu.trsciltp.com This integration with nanoscience allows for the creation of highly active and recyclable catalysts, bridging the gap between homogeneous and heterogeneous catalysis. benthamdirect.com
The synthesis typically involves the chemical reduction of the Rh(III) ion in the presence of a stabilizing agent or template. bilkent.edu.trnih.gov By carefully controlling synthesis parameters such as the precursor, reducing agent, temperature, and capping ligand, it is possible to tune the size, shape, and morphology of the resulting Rh NPs. nih.govresearchgate.net For example, using different rhodium precursors like RhCl₃ versus an acetylacetonate (B107027) salt can lead to significantly different nanoparticle sizes, which in turn affects their catalytic properties. sciltp.com
Rhodium nanoparticles are particularly effective catalysts for hydrogenation and hydroformylation reactions. benthamdirect.comresearchgate.net Their high surface-area-to-volume ratio ensures a large number of accessible active sites, leading to enhanced catalytic activity compared to bulk materials. researchgate.net These nanocatalysts have been successfully employed in the hydrogenation of a wide range of substrates, including olefins and aromatic compounds, often under mild reaction conditions. benthamdirect.comnih.gov The development of mesoporous rhodium nanoparticles, synthesized using polymeric micelle templates and a Na₃RhCl₆ precursor, further maximizes the accessible surface area and catalytic efficiency. bilkent.edu.tr
Table 3: Synthesis and Properties of Rhodium Nanoparticles from Chloride Precursors This table is interactive. Click on the headers to sort.
| Precursor | Synthesis Method | Resulting Nanoparticle Size/Shape | Key Feature | Catalytic Application |
|---|---|---|---|---|
| Na₃RhCl₆ | Polymeric Micelle Templating | Mesoporous spheres (~50-100 nm) | High surface area and accessible active sites. bilkent.edu.tr | Not specified |
| RhCl₃ | Impregnation on SBA-15 support | 1.6 ± 0.3 nm spheres | Size control achieved by precursor choice. sciltp.com | Styrene Hydroformylation |
| [RhCl(COD)]₂ | H₂ Reduction in Micelles | Small, well-dispersed NPs (~1-2 nm) | Contained within polymeric nanoreactors. nih.gov | Biphasic Hydrogenation |
| RhCl₃ | Seed-mediated Growth in Polyol | Cubes, icosahedra, triangular plates | Shape control achieved via additives and precursor. researchgate.net | General Catalysis |
Advanced In-Situ Characterization Techniques for Mechanistic Elucidation
Understanding the precise mechanism of a catalytic reaction requires observing the catalyst in action. A major trend in catalysis research is the application of advanced in-situ and operando spectroscopic techniques to study the catalyst under realistic reaction conditions. researchgate.netstanford.edu These methods provide a dynamic picture of the catalyst's structure, the nature of active sites, and the identity of reaction intermediates, moving far beyond the traditional characterization of precursors and final products. nih.govacs.org
For rhodium-based systems, techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Photoelectron Spectroscopy (XPS) have been instrumental. researchgate.netnih.gov In studies of CO oxidation on rhodium single-atom catalysts, operando spectroscopy allowed for the direct observation of key intermediates and the catalyst's steady-state structure, revealing an unconventional reaction mechanism. researchgate.netornl.gov These techniques can track changes in the rhodium oxidation state and the adsorption of molecules like CO on the catalyst surface during the reaction. researchgate.netnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) has also been employed as a real-time probe for rhodium-catalyzed reactions, even at high gas pressures, providing molecular-level information about surface adsorbates. acs.orgacs.org The combination of kinetic measurements with in-situ spectroscopy is particularly powerful, as it can reveal how the catalyst structure evolves during the reaction and how these changes impact catalytic activity and turnover frequency. acs.org The application of these advanced characterization methods is crucial for establishing structure-activity relationships and for the rational design of more efficient catalysts derived from precursors like this compound. njit.edunih.gov
Table 4: Application of In-Situ/Operando Techniques for Rhodium Catalysis This table is interactive. Click on the headers to sort.
| Technique | Information Provided | Example of Mechanistic Insight |
|---|---|---|
| Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) | Identifies surface-adsorbed species (e.g., CO) and tracks changes in the catalyst structure. | Consolidated the oxidation state and CO adsorption of Rh single atoms during CO oxidation. researchgate.netnih.gov |
| In-situ XPS (X-ray Photoelectron Spectroscopy) | Determines the elemental composition and oxidation states of the catalyst surface. | Confirmed the contribution of the support material in a rhodium single-atom catalyst system. researchgate.net |
| In-situ SERS (Surface-Enhanced Raman Spectroscopy) | Provides vibrational information of molecules adsorbed on the catalyst surface, even under high pressure. | Used as a real-time probe of catalytic mechanisms for the NO-H₂ and CO-NO reactions on rhodium surfaces. acs.orgacs.org |
| High-Pressure IR/NMR | Characterizes species present in the liquid phase under high-pressure gas environments (e.g., syngas). | Identified mononuclear rhodium hydride intermediates as the active species in hydroformylation. acs.orgnih.gov |
| In-situ Mass Spectrometry | Directly samples and detects reaction intermediates and products from the reaction mixture in real-time. | Used to elucidate mechanisms of various organometallic reactions by identifying transient species. njit.edu |
Q & A
Q. What statistical approaches are recommended for analyzing electrochemical data reproducibility?
- Apply Grubbs’ test to identify outliers in EMF measurements. Report mean ± SD (n ≥ 5) and use ANOVA to compare batches synthesized under varying conditions (e.g., HCl molarity) .
- Visualization : Overlay CV curves from triplicate runs to assess peak consistency (ΔE_p < 10 mV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
